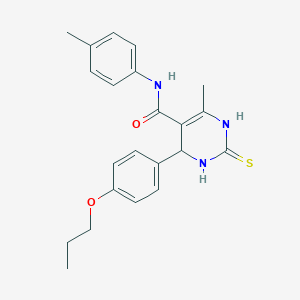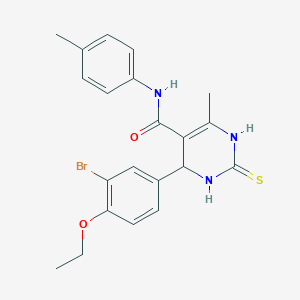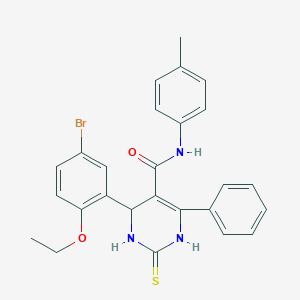![molecular formula C21H23N3O4S B306244 ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306244.png)
ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolidinedione derivative, which is known for its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
作用机制
The mechanism of action of ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate involves the activation of PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. When PPARγ is activated, it promotes the uptake and utilization of glucose and fatty acids, which helps to reduce blood glucose and lipid levels.
Biochemical and Physiological Effects:
Ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate has been shown to have various biochemical and physiological effects. This compound has been shown to improve insulin sensitivity, reduce inflammation, and promote weight loss. Additionally, this compound has been shown to have neuroprotective effects, which may have potential applications in treating neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate in lab experiments is its ability to activate PPARγ, which is a well-studied nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. However, one of the limitations of using this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate. One potential direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in treating metabolic disorders, such as type 2 diabetes and obesity. Additionally, further research is needed to better understand the potential off-target effects of this compound and how they may impact experimental results.
合成方法
Ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate can be synthesized through a multi-step process that involves the condensation of various starting materials. One of the most commonly used methods for synthesizing this compound is the Knoevenagel condensation, which involves the reaction of an aldehyde with a malononitrile derivative in the presence of a base.
科学研究应用
Ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate has been extensively studied for its potential applications in scientific research. This compound has been shown to activate PPARγ, which is known to play a crucial role in regulating glucose and lipid metabolism. As a result, this compound has been investigated for its potential use in treating various metabolic disorders, such as type 2 diabetes and obesity.
属性
产品名称 |
ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate |
|---|---|
分子式 |
C21H23N3O4S |
分子量 |
413.5 g/mol |
IUPAC 名称 |
ethyl 2-[(5E)-5-[[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C21H23N3O4S/c1-6-28-20(26)15(5)24-19(25)17(29-21(24)27)11-16-10-13(3)23(14(16)4)18-9-12(2)7-8-22-18/h7-11,15H,6H2,1-5H3/b17-11+ |
InChI 键 |
IEVOVCUIGLZUKK-GZTJUZNOSA-N |
手性 SMILES |
CCOC(=O)C(C)N1C(=O)/C(=C\C2=C(N(C(=C2)C)C3=NC=CC(=C3)C)C)/SC1=O |
SMILES |
CCOC(=O)C(C)N1C(=O)C(=CC2=C(N(C(=C2)C)C3=NC=CC(=C3)C)C)SC1=O |
规范 SMILES |
CCOC(=O)C(C)N1C(=O)C(=CC2=C(N(C(=C2)C)C3=NC=CC(=C3)C)C)SC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B306161.png)




![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)

![(5Z)-3-(2,4-dichlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B306173.png)
![4-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B306176.png)
![(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306180.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B306181.png)
![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B306182.png)
![N-(2,4-dimethylphenyl)-2-{5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306183.png)
![3-Benzyl-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306184.png)